molecular formula C6H5ClN4O B14001351 Agn-PC-0nib1V CAS No. 58091-59-1

Agn-PC-0nib1V

Katalognummer: B14001351
CAS-Nummer: 58091-59-1
Molekulargewicht: 184.58 g/mol
InChI-Schlüssel: RSUUDJZWJCZOCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0nib1V is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability under high-pressure conditions and its ability to form complex structures with nitrogen, making it a subject of study in materials science and chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nib1V involves a multi-step process that typically includes the use of silver nitrate and nitrogen-rich compounds. One common method involves the reaction of silver nitrate with a nitrogen donor under controlled conditions to form the desired compound. The reaction is usually carried out in a solvent-free environment to prevent contamination and ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The use of advanced purification techniques ensures that the final product meets the required standards for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0nib1V undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are usually carried out at elevated temperatures to ensure complete oxidation.

    Reduction: Hydrogen gas or sodium borohydride are commonly used as reducing agents. These reactions are typically conducted under atmospheric pressure and moderate temperatures.

    Substitution: Halogens such as chlorine or bromine are used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Agn-PC-0nib1V has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Agn-PC-0nib1V involves its interaction with molecular targets through the formation of strong covalent and ionic bonds. The compound’s high nitrogen content allows it to participate in various chemical reactions, leading to the release of energy and the formation of stable products. The molecular pathways involved include the activation of nitrogen atoms and the stabilization of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Agn-PC-0nib1V

This compound stands out due to its ability to form complex nitrogen structures and its stability under high-pressure conditions. Unlike other silver compounds, it can participate in a wider range of chemical reactions, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

58091-59-1

Molekularformel

C6H5ClN4O

Molekulargewicht

184.58 g/mol

IUPAC-Name

5-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile

InChI

InChI=1S/C6H5ClN4O/c7-1-4-3-10-5(2-8)6(9)11(4)12/h3,9,12H,1H2

InChI-Schlüssel

RSUUDJZWJCZOCH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N(C(=N)C(=N1)C#N)O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.